molecular formula C13H12O3 B13026773 6,7-Dimethoxy-1-naphthaldehyde

6,7-Dimethoxy-1-naphthaldehyde

Cat. No.: B13026773
M. Wt: 216.23 g/mol
InChI Key: CPZRAMSIXPHRAU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the reaction of 6,7-dimethoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dimethoxy-1-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-naphthaldehyde in biological systems involves its interaction with aldehyde dehydrogenase enzymes, which catalyze the oxidation of the aldehyde group to a carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are intermediates. The compound’s methoxy groups may also influence its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interaction with biological molecules. This makes it a valuable compound for targeted synthetic and research applications .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

6,7-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h3-8H,1-2H3

InChI Key

CPZRAMSIXPHRAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=C2C=O)OC

Origin of Product

United States

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